molecular formula C30H48O B3343234 CID 348093 CAS No. 511-63-7

CID 348093

Cat. No.: B3343234
CAS No.: 511-63-7
M. Wt: 424.7 g/mol
InChI Key: NAJCQAAOHKVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the PubChem CID 348093 is known as cycloartenone. It is a naturally occurring triterpenoid found in various plant species. Cycloartenone has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It is a key intermediate in the biosynthesis of sterols in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloartenone can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the cyclization of squalene oxide, a triterpenoid precursor, under acidic conditions to form cycloartenol, which is then oxidized to cycloartenone .

Industrial Production Methods

Industrial production of cycloartenone typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The yield and purity of cycloartenone can be optimized by adjusting the extraction and purification conditions.

Chemical Reactions Analysis

Types of Reactions

Cycloartenone undergoes various chemical reactions, including:

    Oxidation: Cycloartenone can be oxidized to form cycloartenone epoxide.

    Reduction: Reduction of cycloartenone can yield cycloartenol.

    Substitution: Cycloartenone can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Cycloartenone epoxide.

    Reduction: Cycloartenol.

    Substitution: Various cycloartenone derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloartenone has a wide range of applications in scientific research, including:

Mechanism of Action

Cycloartenone exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in sterol biosynthesis, such as cycloartenol synthase. By modulating the activity of these enzymes, cycloartenone can influence the production of sterols and other related compounds in plants .

Comparison with Similar Compounds

Cycloartenone is structurally similar to other triterpenoids, such as:

    Cycloartenol: A precursor to cycloartenone, differing by the presence of a hydroxyl group instead of a carbonyl group.

    Lanosterol: Another triterpenoid involved in sterol biosynthesis, differing in the arrangement of its carbon skeleton.

    Beta-amyrin: A triterpenoid with a similar carbon skeleton but different functional groups.

Cycloartenone is unique due to its specific role in the biosynthesis of sterols in plants and its distinct chemical structure, which allows it to participate in various biochemical reactions .

Properties

IUPAC Name

7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-24H,8,10-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJCQAAOHKVCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324589
Record name CYCLOARTENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-63-7
Record name CYCLOARTENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CYCLOARTENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 348093
Reactant of Route 2
CID 348093
Reactant of Route 3
CID 348093
Reactant of Route 4
CID 348093
Reactant of Route 5
CID 348093
Reactant of Route 6
CID 348093

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.